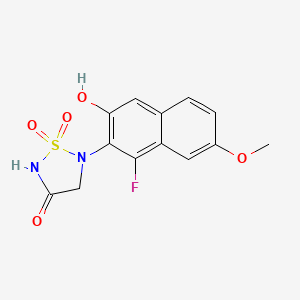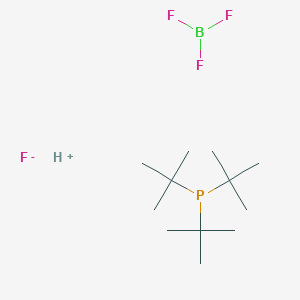
Tri-tert-butylphosphine (tetrafluoroborate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butylphosphine (tetrafluoroborate) is an organophosphorus compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is soluble in methylene chloride and chloroform, but insoluble in water. This compound is commonly used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylphosphine (tetrafluoroborate) can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically takes place in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the synthesis of tri-tert-butylphosphine (tetrafluoroborate) involves the reaction of chlorinated tert-butyl compounds with phosphorus tribromide under an inert atmosphere. The reaction mixture is then treated with tetrafluoroboric acid to yield the desired product. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylphosphine (tetrafluoroborate) undergoes various types of reactions, including:
Substitution Reactions: It can act as a ligand in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often in the presence of a suitable catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Organic Solvents: Such as methylene chloride and chloroform.
Tetrafluoroboric Acid: Used in the synthesis of the compound.
Major Products Formed
The major products formed from reactions involving tri-tert-butylphosphine (tetrafluoroborate) are typically organophosphorus compounds that are used as intermediates in organic synthesis .
Scientific Research Applications
Tri-tert-butylphosphine (tetrafluoroborate) has a wide range of applications in scientific research:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which tri-tert-butylphosphine (tetrafluoroborate) exerts its effects involves its role as a ligand in catalytic processes. It facilitates the formation of reactive intermediates and stabilizes transition states, thereby enhancing the efficiency and selectivity of the reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of organophosphorus intermediates .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but without the tetrafluoroborate anion.
Tricyclohexylphosphine tetrafluoroborate: Another phosphine ligand with a different steric profile.
Uniqueness
Tri-tert-butylphosphine (tetrafluoroborate) is unique due to its high steric hindrance and stability, which make it an effective ligand in catalytic processes. Its tetrafluoroborate anion also contributes to its solubility and reactivity in organic solvents .
Properties
Molecular Formula |
C12H28BF4P |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
hydron;tritert-butylphosphane;trifluoroborane;fluoride |
InChI |
InChI=1S/C12H27P.BF3.FH/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3)4;/h1-9H3;;1H |
InChI Key |
YSTLBJVHZMEEAC-UHFFFAOYSA-N |
Canonical SMILES |
[H+].B(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

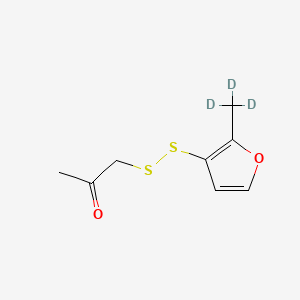

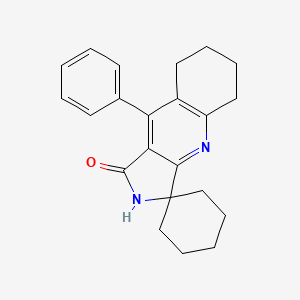
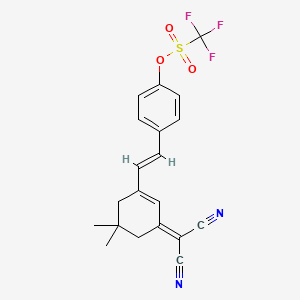

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
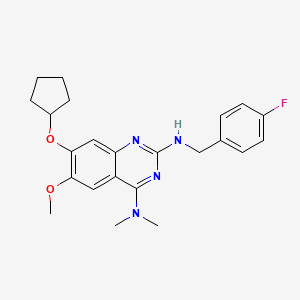
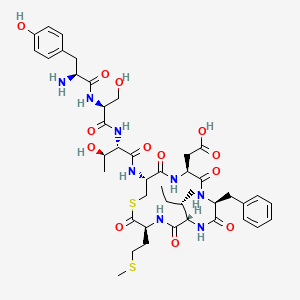
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

